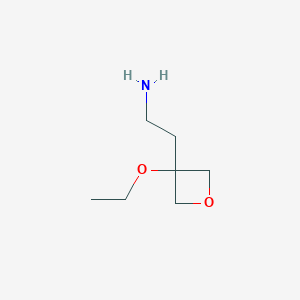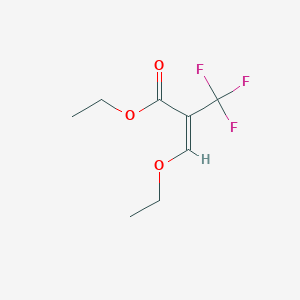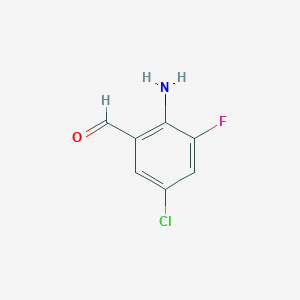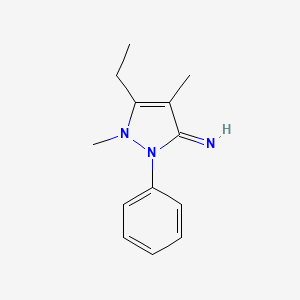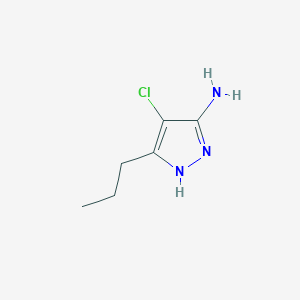
Methyl 4-bromo-2-(hydroxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(hydroxymethyl)benzoate typically involves the esterification of 4-bromo-2-(hydroxymethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-bromo-2-carboxybenzoic acid.
Reduction: Methyl 2-(hydroxymethyl)benzoate.
Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-(hydroxymethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Methyl 4-bromobenzoate: Lacks the hydroxymethyl group.
Methyl 4-(bromomethyl)benzoate: Has a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-bromo-2-(hydroxymethyl)benzoate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
Clave InChI |
BZZVRAAXRHGYBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


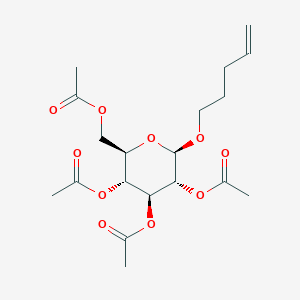


![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)

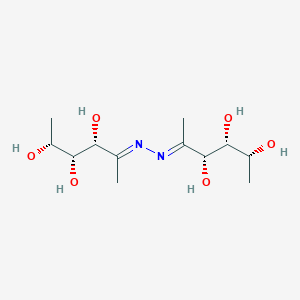
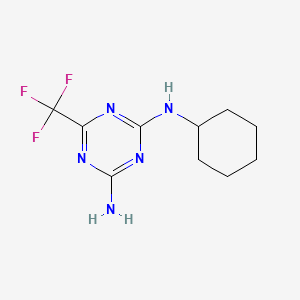
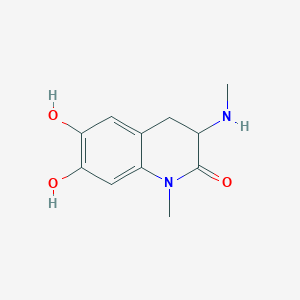
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
